D-Luciferin Potassium Salt
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Overview
Description
D-Luciferin Potassium Salt: is a water-soluble derivative of D-Luciferin, a naturally occurring substrate for the enzyme luciferase. This compound is widely used in bioluminescence imaging due to its ability to produce light when oxidized by luciferase in the presence of adenosine triphosphate (ATP) and magnesium ions. The light emitted is typically yellow-green, shifting to red in vivo at 37°C. This property makes this compound an essential tool in various biological and medical research applications, including real-time, non-invasive monitoring of disease progression and drug efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Luciferin Potassium Salt involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2-cyano-6-hydroxybenzothiazole with an appropriate thioester to form a thiazoline intermediate.
Cyclization: The thiazoline intermediate undergoes cyclization to form the luciferin core structure.
Oxidation: The luciferin core is then oxidized to form D-Luciferin.
Salt Formation: Finally, D-Luciferin is converted to its potassium salt form by reacting with potassium hydroxide.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Large-scale Condensation and Cyclization: Using industrial reactors to carry out the condensation and cyclization reactions efficiently.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent quality standards through rigorous testing and analysis
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Luciferin Potassium Salt undergoes oxidation in the presence of luciferase and ATP, producing light. This reaction is the basis for its use in bioluminescence imaging.
Reduction: Although less common, D-Luciferin can be reduced under specific conditions, altering its luminescent properties.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives with modified properties.
Common Reagents and Conditions:
Oxidation: Requires luciferase, ATP, and magnesium ions. The reaction is typically carried out in aqueous buffers at physiological pH.
Reduction: Can be achieved using reducing agents such as sodium borohydride under controlled conditions.
Substitution: Involves nucleophilic reagents and appropriate solvents, often under mild conditions to preserve the luciferin core structure.
Major Products:
Oxidation: Produces oxyluciferin and light.
Reduction: Forms reduced luciferin derivatives.
Scientific Research Applications
Chemistry:
Bioluminescence Assays: Used in assays to measure ATP levels, enzyme activity, and gene expression.
High-Throughput Screening: Employed in screening assays to identify potential drug candidates.
Biology:
Cellular Imaging: Enables real-time imaging of cellular processes, including gene expression and protein interactions.
Stem Cell Research: Used to track the fate and distribution of stem cells in vivo.
Medicine:
Disease Monitoring: Allows for non-invasive monitoring of disease progression in animal models.
Drug Efficacy Testing: Used to evaluate the effectiveness of therapeutic interventions in preclinical studies.
Industry:
Quality Control: Applied in contamination assays to ensure the purity and safety of biological products.
Environmental Monitoring: Used in biosensors to detect environmental pollutants .
Mechanism of Action
Mechanism: D-Luciferin Potassium Salt exerts its effects through a bioluminescent reaction catalyzed by luciferase. The mechanism involves the following steps:
Binding: D-Luciferin binds to luciferase in the presence of ATP and magnesium ions.
Oxidation: The bound luciferin undergoes oxidation, forming an excited-state oxyluciferin.
Light Emission: The excited-state oxyluciferin returns to its ground state, emitting light in the process.
Molecular Targets and Pathways:
Luciferase: The primary molecular target, catalyzing the oxidation of D-Luciferin.
ATP: Acts as a cofactor, providing the necessary energy for the reaction.
Magnesium Ions: Essential for the proper functioning of luciferase
Comparison with Similar Compounds
D-Luciferin Sodium Salt: Another water-soluble derivative of D-Luciferin, used similarly in bioluminescence assays.
Beetle Luciferin: Identical to firefly luciferin, used in similar applications but derived from different insect species.
Coelenterazine: A bioluminescent substrate used in marine organisms, with different spectral properties compared to D-Luciferin.
Uniqueness:
Solubility: D-Luciferin Potassium Salt is highly soluble in water, making it suitable for various biological applications.
Stability: It is stable under physiological conditions, ensuring consistent performance in assays.
Luminescent Properties: Produces a characteristic yellow-green light, which is highly sensitive and detectable even at low concentrations .
Properties
CAS No. |
15144-35-9 |
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Molecular Formula |
C11H7KN2O3S2 |
Molecular Weight |
318.41 |
Origin of Product |
United States |
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